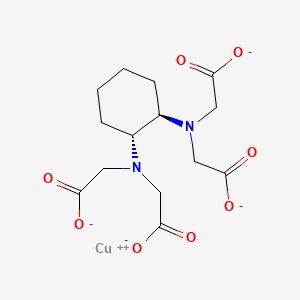
Bis(methyldithiocarbamato-S,S')zinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(methyldithiocarbamato-S,S’)zinc is a coordination complex of zinc with methyldithiocarbamate ligands. This compound is known for its unique structural properties and diverse applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C4H8N2S4Zn, and it is often used in the synthesis of materials and as a reagent in chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(methyldithiocarbamato-S,S’)zinc typically involves the reaction of zinc salts with methyldithiocarbamate ligands. One common method is to react zinc sulfate with sodium methyldithiocarbamate in an aqueous solution. The reaction is carried out under controlled conditions, such as maintaining a specific pH and temperature, to ensure the formation of the desired complex .
Industrial Production Methods
In industrial settings, the production of Bis(methyldithiocarbamato-S,S’)zinc may involve large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(methyldithiocarbamato-S,S’)zinc undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: It can also be reduced under specific conditions to yield other zinc complexes.
Substitution: The methyldithiocarbamate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while substitution reactions can produce a variety of zinc-ligand complexes .
Wissenschaftliche Forschungsanwendungen
Bis(methyldithiocarbamato-S,S’)zinc has numerous applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other zinc complexes and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial properties.
Medicine: Research has explored its potential use in drug delivery systems and as a therapeutic agent.
Wirkmechanismus
The mechanism of action of Bis(methyldithiocarbamato-S,S’)zinc involves its interaction with molecular targets through its methyldithiocarbamate ligands. These ligands can coordinate with metal ions and other molecules, influencing various biochemical pathways. The compound’s effects are mediated by its ability to form stable complexes with different substrates, thereby altering their chemical and physical properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Zinc bis(dimethyldithiocarbamate):
Zinc bis(diethyldithiocarbamate): Used in similar applications as Bis(methyldithiocarbamato-S,S’)zinc, with slight variations in its chemical properties.
Uniqueness
Bis(methyldithiocarbamato-S,S’)zinc is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its ability to form stable complexes with a variety of substrates makes it valuable in diverse applications, from material science to biological research .
Eigenschaften
CAS-Nummer |
18984-32-2 |
|---|---|
Molekularformel |
C4H8N2S4Zn |
Molekulargewicht |
277.8 g/mol |
IUPAC-Name |
zinc;N-methylcarbamodithioate |
InChI |
InChI=1S/2C2H5NS2.Zn/c2*1-3-2(4)5;/h2*1H3,(H2,3,4,5);/q;;+2/p-2 |
InChI-Schlüssel |
HZFSIJCQPSIJHB-UHFFFAOYSA-L |
Kanonische SMILES |
CNC(=S)[S-].CNC(=S)[S-].[Zn+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


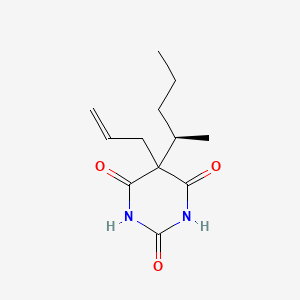

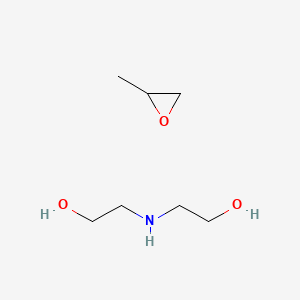
![3-[3-(3-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13738097.png)
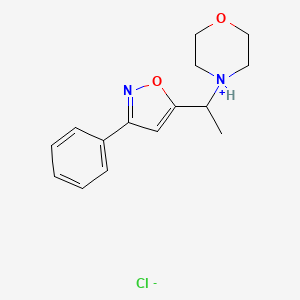

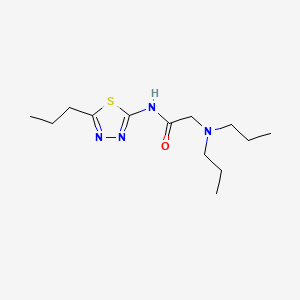
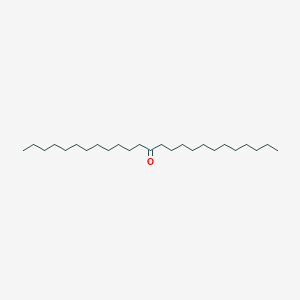
![6-hydroxy-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13738136.png)
![5,11-Dibromo-25,27-dipropoxycalix[4]arene](/img/structure/B13738143.png)
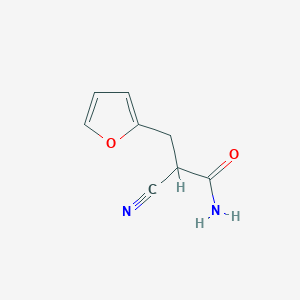
![dimethyl-[2-[2-(2-methylpentoxy)-2,2-diphenylacetyl]oxyethyl]azanium;chloride](/img/structure/B13738157.png)

